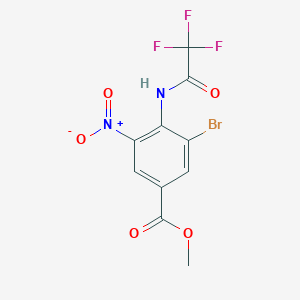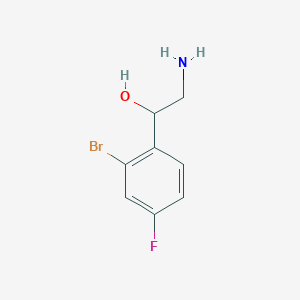
3-(Benzyloxy)-4-bromoaniline
Übersicht
Beschreibung
3-(Benzyloxy)-4-bromoaniline is an aromatic amine compound characterized by the presence of a benzyloxy group and a bromine atom attached to a phenyl ring, which is further substituted with an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-bromoaniline typically involves the following steps:
Benzyloxy Group Introduction: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyloxy precursor reacts with the brominated phenylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzyloxy)-4-bromoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives under suitable conditions.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)-4-bromoaniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Benzyloxy)-4-bromoaniline involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group and bromine atom can influence the compound’s binding affinity and specificity towards these targets, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Benzyloxy-4-chloro-phenylamine: Similar structure but with a chlorine atom instead of bromine.
3-Benzyloxy-4-fluoro-phenylamine: Contains a fluorine atom instead of bromine.
3-Benzyloxy-4-iodo-phenylamine: Contains an iodine atom instead of bromine.
Uniqueness
3-(Benzyloxy)-4-bromoaniline is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo counterparts.
Eigenschaften
Molekularformel |
C13H12BrNO |
|---|---|
Molekulargewicht |
278.14 g/mol |
IUPAC-Name |
4-bromo-3-phenylmethoxyaniline |
InChI |
InChI=1S/C13H12BrNO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 |
InChI-Schlüssel |
KOOBQQIFZSZSGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)N)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(1-Ethoxyethoxy)ethoxy]-3,5-dimethoxybenzaldehyde](/img/structure/B8630034.png)







![tert-butyl N-{2-[(pyridin-3-yl)carbamoyl]ethyl}carbamate](/img/structure/B8630079.png)




